[(2S)-2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl](pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YLMETHANONE is a complex organic compound featuring a benzimidazole moiety, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YLMETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-benzimidazole with tetrahydro-1H-pyrrole-1-carboxylic acid, followed by coupling with 3-pyridylmethanone under specific conditions such as the presence of a coupling reagent like TBTU and a base like lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YLMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole and pyridine rings
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(2S)-2-(1-methylbenzimidazol-2-yl)pyrrolidin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C18H18N4O/c1-21-15-8-3-2-7-14(15)20-17(21)16-9-5-11-22(16)18(23)13-6-4-10-19-12-13/h2-4,6-8,10,12,16H,5,9,11H2,1H3/t16-/m0/s1 |
InChI Key |
QNYULOKEGHMBHR-INIZCTEOSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1[C@@H]3CCCN3C(=O)C4=CN=CC=C4 |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCN3C(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.